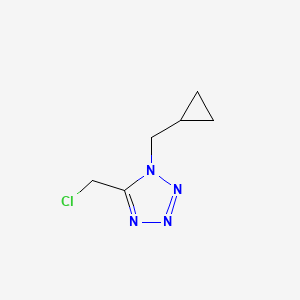

5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole

Overview

Description

The compound “5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The tetrazole ring is substituted at the 1-position with a cyclopropylmethyl group and at the 5-position with a chloromethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a [2+3] cycloaddition reaction involving an azide and a nitrile . The cyclopropylmethyl and chloromethyl groups could potentially be introduced through nucleophilic substitution reactions, although the specifics would depend on the exact synthetic route chosen .Molecular Structure Analysis

The tetrazole ring in this compound is aromatic and planar, contributing to the compound’s stability . The cyclopropyl group is a small, strained ring, which could have implications for the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the tetrazole ring and the presence of the chloromethyl group, which could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its polarity, solubility, and stability. The tetrazole ring is polar and may contribute to hydrogen bonding, potentially affecting the compound’s solubility in different solvents .Scientific Research Applications

Heterocycles Synthesis and Medicinal Chemistry

Tetrazoles, including derivatives like 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole, serve as crucial intermediates in organic synthesis, especially in the production of other heterocyclic compounds. They are recognized for their role as bioisosteres of carboxylic acids, offering similar acidity but with enhanced lipophilicity and metabolic stability, which is pivotal in drug design. The synthesis and functionalization of 5-substituted tetrazoles are particularly significant, providing advantageous intermediates in organic chemistry and medicinal chemistry due to their impact on pharmacokinetics, pharmacodynamics, and drug metabolism. These applications underscore the tetrazole's importance in creating compounds with desired biological activities and properties (Roh, Vávrová, & Hrabálek, 2012).

Catalytic Applications and Green Chemistry

The development of environmentally friendly catalytic processes is another area where tetrazoles, including 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole derivatives, find application. Research efforts are directed toward identifying efficient and eco-friendly methods for their synthesis, with advancements in catalyst design and reaction conditions aimed at minimizing harmful by-products and reducing the environmental impact of chemical processes. Such endeavors contribute to the broader field of green chemistry, emphasizing the synthesis of compounds through sustainable methods (Aminimanesh & Shirian, 2017).

Material Science and Coordination Chemistry

In material science and coordination chemistry, tetrazoles are utilized for their nitrogen-rich ligand properties, facilitating the formation of coordination compounds with metals. These complexes can exhibit unique electronic and magnetic properties, making them suitable for applications in materials science, such as in the development of magnetic materials, sensors, and luminescent markers. The ability to fine-tune the electronic properties of these complexes through the strategic selection of tetrazole derivatives highlights the versatility of these compounds in designing materials with specific functionalities (Voitekhovich et al., 2021).

Antibacterial Agents

The structural framework of tetrazoles, including specific derivatives like 5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole, provides a scaffold for the development of novel antibacterial agents. Through functionalization and the introduction of various substituents, researchers can synthesize compounds with potent antibacterial activities. This application is particularly relevant in the ongoing fight against bacterial resistance, highlighting the need for new and effective antimicrobial agents (Mekky & Thamir, 2019).

properties

IUPAC Name |

5-(chloromethyl)-1-(cyclopropylmethyl)tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4/c7-3-6-8-9-10-11(6)4-5-1-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOHNCWEPZPMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=NN=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/structure/B1529182.png)

![[1,3'-Biazetidin]-3-ol dihydrochloride](/img/structure/B1529183.png)